Fungal vs. Bacterial α-Amylase Substrate Specificity for Starch Hydrolysis
Fungal α-amylase (*Aspergillus flavus* var. *oryzae* 80428) demonstrates a broader substrate range for starch sources compared to a bacterial α-amylase (*Bacillus subtilis* 147). The fungal enzyme rapidly hydrolyzed both soluble potato and wheat starch, whereas the bacterial enzyme was only effective on wheat starch [1]. Both enzymes showed the greatest affinity (lowest Km) for glycogen among tested substrates, but the fungal enzyme uniquely retained activity on pullulan [1].
| Evidence Dimension | Substrate Specificity |
|---|---|
| Target Compound Data | Rapid hydrolysis of soluble potato starch and wheat starch; small activity on pullulan. |
| Comparator Or Baseline | *Bacillus subtilis* 147 α-amylase |
| Quantified Difference | No hydrolysis of potato starch or pullulan by the bacterial enzyme. |
| Conditions | Qualitative assay of hydrolysis rates for various carbohydrates. |
Why This Matters
For applications using potato starch as a feedstock (e.g., certain food or textile processes), only the fungal α-amylase will be effective.
- [1] Avdiyuk, K. V., & Varbanets, L. D. (2013). α--AMYLASES OF Aspergillus flavus var. oryzae AND Bacillus subtilis: THE SUBSTRATE SPECIFICITY AND RESISTANCE TO A NUMBER OF CHEMICALLY ACTIVE SUBSTANCES. Biotechnologia Acta, 6(3), 36-45. View Source
